1-Methyl-2-phenylbenzimidazole

Übersicht

Beschreibung

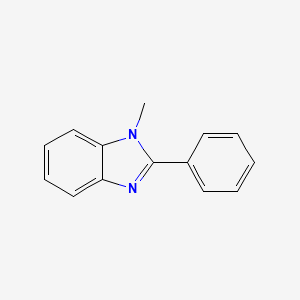

1-Methyl-2-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole core with a methyl group at the first position and a phenyl group at the second position.

Vorbereitungsmethoden

The synthesis of 1-Methyl-2-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out under mild conditions, and the product is isolated and purified using standard techniques such as recrystallization.

Industrial production methods for benzimidazole derivatives often involve similar condensation reactions, but on a larger scale and with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-Methyl-2-phenylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide or acetonitrile, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

1-Methyl-2-phenylbenzimidazole serves as a crucial building block in organic synthesis, particularly in the creation of more complex organic molecules. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science applications.

Table 1: Applications in Chemical Synthesis

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Coordination Chemistry | Ligand for metal complexes |

| Polymer Development | Used in the synthesis of donor-acceptor conjugated polymers |

In polymer chemistry, the incorporation of this compound into polymer backbones has been shown to enhance the optical and electrochemical properties of the resultant materials, making them suitable for applications in organic electronics, such as photovoltaic devices .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential to inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound demonstrated notable antiproliferative effects against the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentrations (MIC) significantly lower than standard treatments .

Table 2: Anticancer Activity Data

| Compound | Cell Line | MIC (μg/mL) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 8 |

| Derivative 2g | Staphylococcus aureus | 4 |

| Derivative 2g | MRSA | 4 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with MIC values indicating potent activity compared to conventional antibiotics like amikacin . However, its efficacy against Gram-negative bacteria remains limited.

Table 3: Antimicrobial Activity Data

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

| Streptococcus faecalis | 8 |

Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for developing new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for designing drugs targeting specific diseases, particularly cancers and infections.

Case Study: Antiproliferative Activity

A study investigated a series of N-alkylated derivatives of benzimidazole compounds. Among these, derivative 2g exhibited exceptional antiproliferative activity against several cell lines and was effective against various bacterial strains . This highlights the potential for further development into therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-Methyl-2-phenylbenzimidazole involves several pathways:

DNA Binding: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.

Enzyme Inhibition: It inhibits various enzymes involved in critical cellular processes, such as DNA replication and repair.

Signal Transduction: The compound can interfere with signal transduction pathways, affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-phenylbenzimidazole can be compared with other benzimidazole derivatives, such as:

2-Methylbenzimidazole: Lacks the phenyl group, resulting in different pharmacological properties.

2-Phenylbenzimidazole: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

5,6-Dimethylbenzimidazole: Contains additional methyl groups, leading to variations in its pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Biologische Aktivität

1-Methyl-2-phenylbenzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H12N2 and a molecular weight of 224.26 g/mol. Its structure features a benzimidazole core, which is a common motif in many bioactive compounds. This structural characteristic contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the metabolism of other compounds, leading to altered pharmacokinetics and potential drug interactions.

- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with proteins involved in these pathways. This interaction can lead to changes in gene expression and cellular responses, particularly in cancer cells.

- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways, similar to other benzimidazole derivatives .

Antiproliferative Effects

This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value of approximately 16.38 μM . The compound's effectiveness is enhanced by its lipophilic nature, which facilitates membrane permeation and cellular uptake.

Antifungal Activity

The compound also demonstrates antifungal properties against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these activities range from 64 μg/mL to 512 μg/mL, indicating moderate antifungal efficacy .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, although its potency varies across different strains. For example, it has been reported to have MIC values as low as 4 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good bioavailability and stability. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are essential for its clearance from the body. The compound's distribution within tissues is influenced by specific transporters that facilitate its cellular uptake.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound induces apoptosis in cancer cells through mitochondrial pathways, leading to significant cell death in cultures treated with the drug .

- Synergistic Effects : When combined with other anticancer agents, this compound showed enhanced efficacy, suggesting potential for use in combination therapies for more effective cancer treatment .

- Genotoxicity Studies : Research on platinum(II) complexes involving this compound indicated that these complexes could distort DNA similarly to cisplatin, highlighting their potential as chemotherapeutic agents .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-methyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSRBSJJCMKQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180859 | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-63-1 | |

| Record name | 1-Methyl-2-phenyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA5J4RSN5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1-Methyl-2-phenylbenzimidazole?

A1: this compound is an organic compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol [, ]. Spectroscopically, its derivatives have been studied using amplified spontaneous emission (ASE) to understand their ultraviolet lasing properties, revealing key insights into the influence of inter-ring torsional modes on their emission characteristics [].

Q2: How does this compound perform in material science applications?

A2: this compound has been explored as a building block in the synthesis of donor-acceptor conjugated polymers []. When incorporated into the polymer backbone, the 1-methyl-2-phenyl imidazole (MPI) moiety introduces a permanent dipole moment. This dipole influences the polymer's optical and electrochemical properties, impacting its band gap, ionization potential, and exciton binding energy. These characteristics make such polymers potentially suitable for applications in organic electronics, particularly in the development of organic photovoltaic devices [].

Q3: What are the catalytic properties and applications of metal complexes containing this compound?

A3: this compound acts as a cyclometalating ligand in various transition metal complexes, including those of rhodium [] and iridium [, ]. These complexes have demonstrated catalytic activity in asymmetric synthesis. For example, chiral-at-rhodium complexes containing this compound have proven effective in asymmetric [2 + 2] photocycloadditions []. Similarly, chiral-at-iridium complexes bearing this ligand have been successfully employed in enantioselective conjugate additions and Nazarov cyclizations []. These findings highlight the potential of this compound-based metal complexes as versatile catalysts in asymmetric organic transformations.

Q4: Are there any insights into the structure-activity relationship (SAR) of this compound derivatives in the context of iridium complexes for solar cell applications?

A4: Research on iridium(III) 2-phenylbenzimidazole complexes for dye-sensitized solar cells (DSSCs) offers insights into their SAR []. Comparing complexes with varying substituents on the benzimidazole ring (hydrogen, methyl, phenyl) reveals how structural modifications impact their photophysical properties and performance in DSSCs. The introduction of a phenyl substituent leads to a blue shift in the luminescence and a significant increase in the extinction coefficient, suggesting improved light-harvesting capabilities, which are crucial for efficient DSSC operation [].

Q5: How does the incorporation of this compound impact the properties of polyimides?

A5: Incorporating this compound derivatives into polyimides significantly affects their thermal and optical properties []. By modifying the linearity of diamine monomers containing the this compound moiety, researchers can tune the rigidity and packing of the resulting poly(benzimidazole imide)s (PBIIs) []. These modifications result in materials with high glass transition temperatures (Tg > 400°C) and excellent optical transparency (T400 > 80%), making them promising candidates for high-performance applications requiring both thermal stability and optical clarity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.